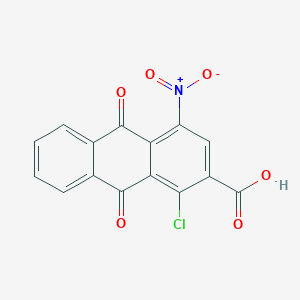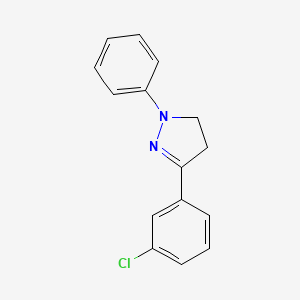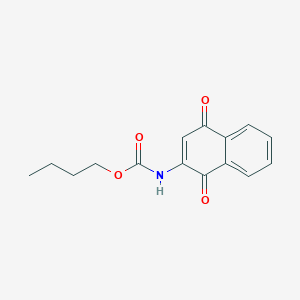![molecular formula C21H26N2O3 B8043559 methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate](/img/structure/B8043559.png)
methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” is a chemical entity with a unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route includes:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is formed, which is then subjected to further reactions.
Final Product: The final product, “this compound”, is obtained after purification and characterization.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions.
Continuous Monitoring: Continuous monitoring of reaction parameters to maintain consistency.
Purification Techniques: Employing advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Specific catalysts may be used to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.
Aplicaciones Científicas De Investigación
“methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in industrial processes for the production of other chemicals or materials.
Mecanismo De Acción
The mechanism by which “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets in the body.
Pathways Involved: It influences certain biochemical pathways, leading to its observed effects.
Binding Affinity: The binding affinity of the compound to its targets plays a crucial role in its activity.
Propiedades
IUPAC Name |
methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)22-19(24)18(17-13-9-6-10-14-17)23(20(25)26-4)15-16-11-7-5-8-12-16/h5-14,18H,15H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQDZFOYXMZABA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(benzenesulfonylsulfamoyl)-3-methylphenyl]-2-methylprop-2-enamide](/img/structure/B8043478.png)
![3-[[(Diphenylmethylene)amino]oxy]propanenitrile](/img/structure/B8043484.png)
![4-Chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]quinoline](/img/structure/B8043488.png)

![4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate](/img/structure/B8043512.png)


![4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B8043529.png)
![5-methyl-2-[5-[(Z)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzoxazole](/img/structure/B8043566.png)
![12-Nitronaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B8043575.png)
![2-[Cyclohex-3-en-1-yl-(2-hydroxy-6-oxocyclohexen-1-yl)methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B8043579.png)
![N-[2-ethyl-4-[(3-ethyl-4-formamido-5-methylphenyl)methyl]-6-methylphenyl]formamide](/img/structure/B8043587.png)
![2-[[4-[3-(Diethylamino)anilino]-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B8043592.png)
![3-amino-N-[2-[(3-amino-4-chlorobenzoyl)-methylamino]ethyl]-4-chloro-N-methylbenzamide](/img/structure/B8043595.png)
